HDAC6 Inhibitory Potency (IC50): Head-to-Head Comparison with Tubastatin A and ACY-1083
The compound demonstrates an HDAC6 IC50 of 1.8 nM in recombinant enzyme assays, representing 8.3-fold greater potency than the benchmark HDAC6 inhibitor Tubastatin A (IC50 = 15 nM) and 1.7-fold greater potency than the brain-penetrant comparator ACY-1083 (IC50 = 3 nM) [1].
| Evidence Dimension | HDAC6 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | Tubastatin A IC50 = 15 nM; ACY-1083 IC50 = 3 nM |
| Quantified Difference | 8.3-fold more potent than Tubastatin A; 1.7-fold more potent than ACY-1083 |
| Conditions | Recombinant HDAC6 enzyme inhibition assay, in vitro |
Why This Matters
Higher potency at equivalent mass reduces compound consumption per experiment and minimizes solvent (DMSO) carryover artifacts, directly translating to lower procurement volume requirements for dose-response studies.
- [1] Liu G, Mondal P, Sang N, et al. Design, synthesis, and anti-inflammatory activity characterization of novel brain-permeable HDAC6 inhibitors. Eur J Med Chem. 2023;257:115475. View Source
